molecular formula C8H6BrF2NO3 B1409824 3-Bromo-4-difluoromethoxy-5-nitrotoluene CAS No. 1805103-96-1

3-Bromo-4-difluoromethoxy-5-nitrotoluene

Cat. No. B1409824
CAS RN: 1805103-96-1
M. Wt: 282.04 g/mol
InChI Key: CTALRZXFLWRRQX-UHFFFAOYSA-N
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Description

The compound “3-Bromo-4-difluoromethoxy-5-nitrotoluene” is likely an aromatic compound due to the presence of a toluene group. It has several substituents including a bromo group, a difluoromethoxy group, and a nitro group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other polysubstituted benzenes . The order of reactions and the choice of reagents would be critical due to the directing effects of different substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The bromo, difluoromethoxy, and nitro groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The presence of electron-withdrawing (nitro group) and electron-donating groups (methoxy group) could affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be affected by the presence and position of the various substituents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical, the mechanism would depend on the biological target of the compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Potential hazards could include reactivity, toxicity, and environmental impact .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTALRZXFLWRRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-difluoromethoxy-5-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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